2-Chloro-N-1H-indazol-5-ylacetamide
Overview
Description
2-Chloro-N-1H-indazol-5-ylacetamide is a chemical compound that belongs to the class of indazole derivatives. It has a molecular formula of C9H8ClN3O and a molecular weight of 209.63 . It is a white to off-white crystalline powder.
Synthesis Analysis
The synthesis of indazoles, including this compound, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a core indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. Attached to this core structure is an acetamide group, which includes a carbonyl (C=O) and an amine (NH2). The compound also has a chlorine atom attached to the second carbon of the indazole ring .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 509.6±30.0 °C . It is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.Mechanism of Action
Target of Action
It is known that indazole derivatives, a class of compounds to which this compound belongs, have been found to exhibit significant biological activities such as antitumor , insecticidal , antiprotozoal , and antiviral properties. This suggests that the compound may interact with a variety of biological targets, depending on the specific context.
Mode of Action
Based on the known activities of similar indazole derivatives, it can be inferred that the compound likely interacts with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar indazole derivatives, it is likely that this compound affects multiple biochemical pathways, potentially including those involved in cell growth and proliferation, immune response, and viral replication .
Result of Action
Similar indazole derivatives have been found to exhibit antitumor , insecticidal , antiprotozoal , and antiviral activities, suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-chloro-N-(1H-indazol-5-yl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is significant as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, 2-chloro-N-(1H-indazol-5-yl)acetamide has shown potential interactions with proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of 2-chloro-N-(1H-indazol-5-yl)acetamide on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with COX-2 can lead to reduced production of pro-inflammatory mediators, thereby affecting the inflammatory response in cells. Moreover, 2-chloro-N-(1H-indazol-5-yl)acetamide has been observed to impact gene expression by altering the transcriptional activity of certain genes involved in inflammation and cell proliferation .
Molecular Mechanism
At the molecular level, 2-chloro-N-(1H-indazol-5-yl)acetamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of COX-2, which involves binding to the active site of the enzyme and preventing its catalytic activity . This inhibition leads to a decrease in the production of prostaglandins, which are key mediators of inflammation. Additionally, 2-chloro-N-(1H-indazol-5-yl)acetamide may also interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(1H-indazol-5-yl)acetamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-chloro-N-(1H-indazol-5-yl)acetamide remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained anti-inflammatory effects, although the exact duration of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-chloro-N-(1H-indazol-5-yl)acetamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anti-inflammatory and antiproliferative effects without causing toxicity . At higher doses, there may be threshold effects where the compound’s efficacy plateaus, and adverse effects such as toxicity and organ damage may occur . These findings highlight the importance of determining the optimal dosage for therapeutic applications of 2-chloro-N-(1H-indazol-5-yl)acetamide .
Metabolic Pathways
2-chloro-N-(1H-indazol-5-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 2-chloro-N-(1H-indazol-5-yl)acetamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function . Understanding the transport and distribution mechanisms of 2-chloro-N-(1H-indazol-5-yl)acetamide is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 2-chloro-N-(1H-indazol-5-yl)acetamide plays a significant role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can facilitate interactions with transcription factors and influence gene expression . Additionally, the compound’s presence in the cytoplasm may allow it to interact with enzymes and other proteins involved in cellular signaling pathways .
Properties
IUPAC Name |
2-chloro-N-(1H-indazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-4-9(14)12-7-1-2-8-6(3-7)5-11-13-8/h1-3,5H,4H2,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZNAAJALAPMNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCl)C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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